molecular formula C17H19ClN2O2 B1385149 N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide CAS No. 1020054-68-5

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide

Cat. No.: B1385149
CAS No.: 1020054-68-5
M. Wt: 318.8 g/mol
InChI Key: XMPGPWQDALKYMW-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is a synthetic organic compound belonging to the benzamide class. Its systematic IUPAC name is N-(3-amino-4-chlorophenyl)-3-(2-methylpropoxy)benzamide. The molecular formula is C₁₇H₁₉ClN₂O₂ , with a molecular weight of 318.80 g/mol . Key structural features include:

  • A benzamide core (a benzene ring linked to a carboxamide group).
  • An isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position of the benzamide ring.
  • A 3-amino-4-chlorophenyl substituent attached to the amide nitrogen, featuring both an amine (-NH₂) and a chlorine atom at adjacent positions.

The compound is identified by the CAS registry number 1020054-68-5 and is classified under the broader category of aromatic amides due to its benzene ring and amide functional group.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₇H₁₉ClN₂O₂
Molecular Weight 318.80 g/mol
CAS Number 1020054-68-5
Key Functional Groups Benzamide, isobutoxy, amino, chloro

Historical Context in Benzamide Research

Benzamides have been studied extensively since the 19th century, with benzamide itself first reported in 1832. Derivatives gained prominence in the 20th century for their pharmacological potential, particularly in antipsychotics (e.g., sulpiride) and antivirals.

This compound emerged in the early 21st century as part of efforts to optimize benzamide scaffolds for enhanced bioactivity. Its design leverages:

  • Amino and chloro substituents : Common in antiviral and anticancer agents.
  • Isobutoxy group : Improves lipid solubility and metabolic stability compared to shorter alkoxy chains.

A pivotal study demonstrated that structurally related benzamides, such as IMB-0523, inhibit hepatitis B virus (HBV) replication by upregulating APOBEC3G (A3G), a host antiviral protein. This highlights the compound’s relevance in antiviral research.

Position within Chemical Taxonomy

Within chemical taxonomy, this compound occupies the following hierarchical positions:

  • Organic compoundsBenzenoidsBenzamides .
  • Subclass : N-aryl benzamides, distinguished by the aryl group (3-amino-4-chlorophenyl) bonded to the amide nitrogen.
  • Functional modifiers :
    • Electron-donating groups : The amino group enhances nucleophilicity.
    • Electron-withdrawing groups : The chlorine atom stabilizes the aromatic ring via inductive effects.

Compared to simpler benzamides like salicylamide (analgesic) or mosapride (prokinetic), this compound’s branched isobutoxy chain and dual substituents on the phenyl ring confer unique steric and electronic properties.

Research Significance and Applications

Recent studies highlight its potential in:

  • Antiviral Research : Analogous compounds inhibit HBV by enhancing A3G levels, suggesting a mechanism distinct from nucleoside analogs like lamivudine.
  • Oncology : Benzamide derivatives exhibit cytotoxicity against cancer cells by modulating histone deacetylases (HDACs) or kinase pathways.
  • Material Science : The rigid benzamide core and polar substituents make it a candidate for organic semiconductors or supramolecular assemblies.

Table 2: Research Applications and Findings

Application Key Findings Source
Antiviral Activity IC₅₀ of 1.99 µM against wild-type HBV
Kinase Inhibition RET kinase inhibition in cancer cell lines
Synthetic Utility Intermediate in multi-step organic synthesis

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-13-6-7-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPGPWQDALKYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Isobutoxybenzoic Acid

Route 1: Alkylation of 3-Hydroxybenzoic Acid

  • Procedure :
    • Methyl 3-hydroxybenzoate is reacted with isobutyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–85°C for 8–10 hours.
    • Hydrolysis of the resulting methyl 3-isobutoxybenzoate with aqueous NaOH yields 3-isobutoxybenzoic acid.

Key Data :

Step Reagents/Conditions Yield Source
Alkylation K₂CO₃, DMF, 80–85°C ~95%
Ester hydrolysis NaOH, H₂O, reflux ~90%

Synthesis of 3-Amino-4-chloroaniline

Route 1: Nitration and Reduction

  • Nitration of 4-Chloroaniline :
    • Nitration with concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the amino group, yielding 4-chloro-3-nitroaniline.
  • Reduction of Nitro Group :
    • Catalytic hydrogenation (H₂/Pd-C) or reduction with iron/ammonium chloride in methanol converts the nitro group to an amine.

Key Data :

Step Reagents/Conditions Yield Source
Nitration HNO₃/H₂SO₄, 0–5°C ~85%
Reduction Fe/NH₄Cl, methanol, reflux 97%

Amide Coupling: 3-Isobutoxybenzamide Formation

Route 1: Coupling via Acyl Chloride

Route 2: Direct Coupling Using DIC/HOBt

  • Procedure :
    • A mixture of 3-isobutoxybenzoic acid, 3-amino-4-chloroaniline, N,N'-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) in DCM is stirred at room temperature for 12–24 hours.

Key Data :

Method Reagents/Conditions Yield Source
Acyl chloride SOCl₂, TEA, DCM 88–92%
DIC/HOBt coupling DIC, HOBt, DCM, RT 90–95%

Optimization and Purification

  • Reduction of Byproducts :
    • Excess isobutyl bromide in alkylation steps minimizes residual hydroxyl groups.
  • Purification :
    • Recrystallization from ethyl acetate/n-hexane mixtures yields high-purity products (≥98%).

Comparative Analysis of Methods

Parameter Alkylation (K₂CO₃/DMF) Nitration/Reduction Acyl Chloride Coupling
Yield 95% 85–97% 88–95%
Reaction Time 8–10 hours 12–24 hours 2–5 hours
Scalability High Moderate High

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Chemistry

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: Acts as an intermediate in the production of disperse azo dyes for textile applications and couplers for color photography.
  • Reagent in Organic Transformations: Facilitates various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research indicates that the compound exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown its efficacy against both gram-positive and gram-negative bacterial strains, suggesting potential as an antimicrobial agent .
  • Biochemical Pathways: Investigated for its role in proteomics research, particularly in enzyme inhibition and receptor modulation.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development: Potential lead compound for targeting specific biological pathways associated with diseases such as cancer and infections.
  • Protein Inhibitors: Investigated for its ability to inhibit specific protein activities, which could be beneficial in treating various conditions.

Industry

In industrial applications, this compound is used for:

  • Production of New Materials: Its unique chemical properties allow it to be utilized in developing polymers and coatings.
  • Chemical Products Manufacturing: Integral in the production of dyes and photographic materials due to its reactivity and stability.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
ChemistryIntermediate for dyes, reagent in organic synthesisReacts with various functional groups
BiologyAntimicrobial activity, proteomics researchInhibits bacterial growth
MedicineDrug development, protein inhibitorsTargets specific enzymes/receptors
IndustryMaterial production, dye manufacturingHigh stability and reactivity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that the compound could serve as a foundation for developing new antibiotics.

Case Study 2: Drug Development

Research focusing on the compound's interaction with specific enzymes has shown promising results in modulating their activity. This suggests potential therapeutic applications in treating diseases linked to enzyme dysfunction.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The isobutoxy group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide with structurally related compounds, focusing on molecular properties, synthetic pathways, and applications.

Structural Analog: 3-Chloro-N-phenyl-phthalimide

Comparison Table

Property This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Benzamide Phthalimide
Key Substituents 3-Isobutoxy, 3-amino-4-chlorophenyl 3-Chloro, N-phenyl
Functional Groups Amide, amine, ether Cyclic imide, aryl chloride
Molecular Weight (g/mol) ~318.8 (estimated) 257.7
Primary Application Potential medicinal agent Polymer synthesis
Synthetic Complexity Moderate (multi-step amidation) High (requires anhydride formation)

Key Research Findings

  • 3-Chloro-N-phenyl-phthalimide : Critical for producing polyimides with high thermal stability (>400°C) and mechanical strength, as highlighted in . Its purity directly impacts polymer performance.
  • This compound: Limited published data exist, but analogues with similar substituents (e.g., chlorophenyl groups) show activity against tyrosine kinases and bacterial pathogens. The isobutoxy group may enhance membrane permeability compared to smaller alkoxy chains.

Critical Analysis of Divergences

  • Structural Impact : The cyclic imide in 3-chloro-N-phenyl-phthalimide confers rigidity, ideal for polymers, whereas the flexible benzamide backbone of the target compound may favor drug-receptor binding.
  • Chlorine Position: In 3-chloro-N-phenyl-phthalimide, chlorine is meta to the imide group, whereas in the target compound, chlorine is para to the amino group. This positional difference alters electronic effects and reactivity.

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is a compound that has drawn significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Amino Group : Enhances interaction with biological targets.
  • Chlorine Atom : Influences lipophilicity and reactivity.
  • Isobutoxy Group : Increases solubility and membrane permeability.

The molecular formula is C17H19ClN2O2C_{17}H_{19}ClN_{2}O_{2} with a molecular weight of 318.80 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and chlorine groups facilitate binding to various proteins, potentially modulating their activity. The isobutoxy group enhances the compound's lipophilicity, promoting its ability to penetrate cell membranes and exert intracellular effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, likely through the activation of specific signaling pathways involved in cell death. Further studies are needed to elucidate the exact mechanisms and effectiveness against different cancer types.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
In vitro study on bacterial strains Inhibition of E. coli and S. aureus growthPromising candidate for antimicrobial therapy
Cell line study (cancer) Induction of apoptosis in breast cancer cellsPotential for development as an anticancer agent
Inflammation model Reduced cytokine production in LPS-stimulated macrophagesPossible application in inflammatory disease treatment

Q & A

Q. How can chemical software improve data integrity and experimental reproducibility?

  • Tools :
  • Electronic Lab Notebooks (ELNs) : Track synthesis parameters and raw spectral data with audit trails.
  • Encryption : Secure sensitive data (e.g., unpublished crystal structures) with AES-256 protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 2
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N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide

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